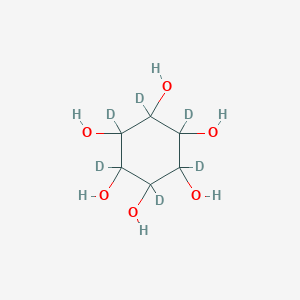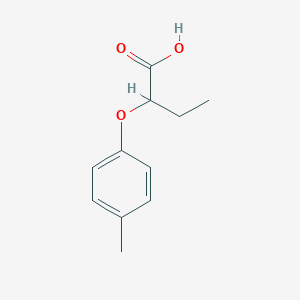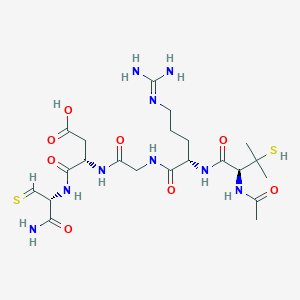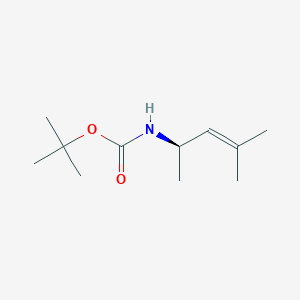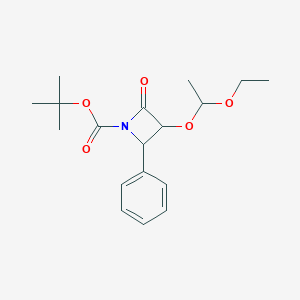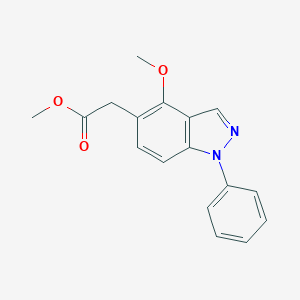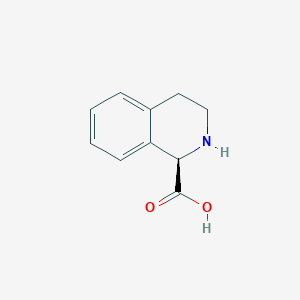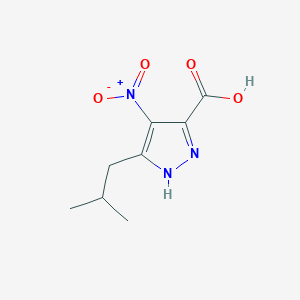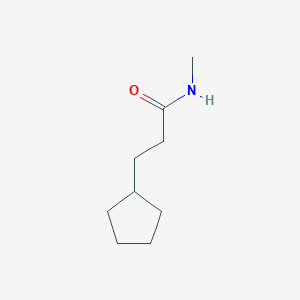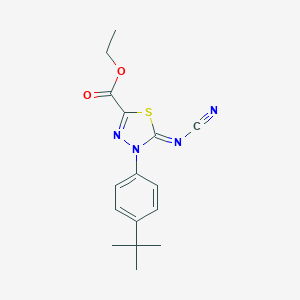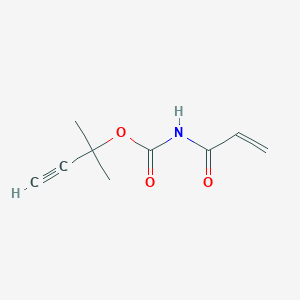
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate, also known as MBYC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBYC is a carbamate derivative that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter signaling.
Effets Biochimiques Et Physiologiques
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its versatility as a building block for the synthesis of various compounds. 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is also relatively easy to synthesize and purify, making it a useful tool for organic synthesis. However, one of the limitations of using 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate in lab experiments is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate. One area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based compounds with improved anticancer, antiviral, and antifungal activities. Another area of research is the development of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate-based materials with novel properties and applications. Additionally, the study of the mechanism of action of 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate and its effects on various cellular processes is an important area of research that could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate is synthesized through a multi-step process that involves the reaction of 2-methylbut-3-yn-2-ol with propionyl chloride to form 2-methylbut-3-yn-2-yl propionate. This intermediate is then reacted with phosgene and ammonia to form 2-methylbut-3-yn-2-yl N-propionylcarbamate, which is subsequently reacted with ethyl chloroformate to yield 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate.
Applications De Recherche Scientifique
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been shown to exhibit anticancer, antiviral, and antifungal activities. In organic synthesis, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a key intermediate in the synthesis of various compounds. In materials science, 2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate has been used as a building block for the synthesis of functional materials.
Propriétés
Numéro CAS |
141895-75-2 |
|---|---|
Nom du produit |
2-Methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-methylbut-3-yn-2-yl N-prop-2-enoylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-5-7(11)10-8(12)13-9(3,4)6-2/h2,5H,1H2,3-4H3,(H,10,11,12) |
Clé InChI |
YGWKYRQUJSUBOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(=O)C=C |
SMILES canonique |
CC(C)(C#C)OC(=O)NC(=O)C=C |
Synonymes |
Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



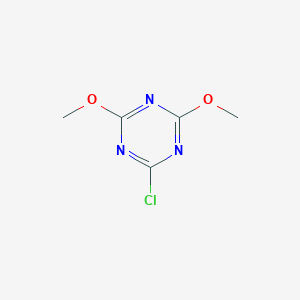
![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
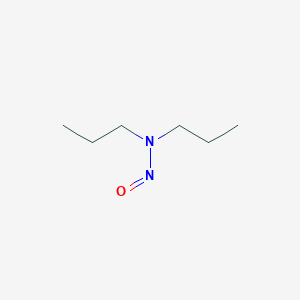
![D-[5,6-13C2]Glucose](/img/structure/B118891.png)
